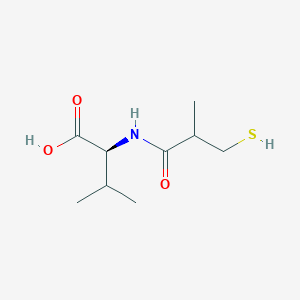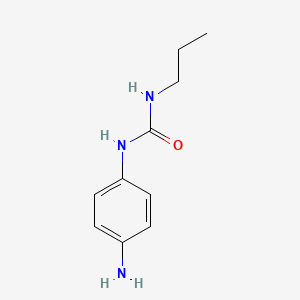
Silane, (3-iodophenyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (3-iodophenyl)trimethyl- is an organosilicon compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-iodophenyl)trimethyl- typically involves the reaction of 3-iodophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, often using dry solvents to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production methods for Silane, (3-iodophenyl)trimethyl- are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity .
化学反应分析
Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylsilanes.
Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Reduction Reactions: The major product is the corresponding phenylsilane.
科学研究应用
Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:
作用机制
The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .
相似化合物的比较
Phenyl(trimethyl)silane: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
(4-Iodophenyl)(trimethyl)silane: Similar structure but with the iodine atom in the para position, which can influence the reactivity and selectivity in certain reactions.
(3-Bromophenyl)(trimethyl)silane: Similar reactivity but with bromine as the leaving group, which can affect the reaction conditions and products.
Uniqueness: Silane, (3-iodophenyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
属性
CAS 编号 |
63520-49-0 |
|---|---|
分子式 |
C9H13ISi |
分子量 |
276.19 g/mol |
IUPAC 名称 |
(3-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
InChI 键 |
HVBLGOGCBCNKEX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=CC=C1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)


![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)

![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)




![5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
